4,4'-Dimethyldiphenylamine

Antioxidant Additives Ester Lubricants Radical Scavenging

Formulators often face a trade-off between antioxidant performance and cost when replacing longer-chain alkylated diphenylamines. 4,4'-Dimethyldiphenylamine (DMDPA) resolves this by delivering equivalent oxidation inhibition to costlier analogs in nonpolar base stocks. - OIT extension up to 3,235 min in PAO systems, independent of alkyl chain length. - High-purity (≥98%) crystalline solid for reproducible SAR studies and OLED hole-transport material synthesis. - Cost-effective antioxidant for industrial lubricant formulations where nonpolar base oils are used. Procurement from BenchChem ensures consistent quality and reliable global shipping for R&D and production.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 620-93-9
Cat. No. B1294935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethyldiphenylamine
CAS620-93-9
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=C(C=C2)C
InChIInChI=1S/C14H15N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
InChIKeyRHPVVNRNAHRJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Dimethyldiphenylamine (CAS 620-93-9) Procurement Specifications and In-Class Profile for Diphenylamine Antioxidant Intermediates


4,4'-Dimethyldiphenylamine (DMDPA, CAS 620-93-9) is a symmetrically para-methyl-substituted secondary diarylamine with the molecular formula C14H15N and molecular weight 197.28 g/mol . It appears as a white to off-white crystalline powder with a reported melting point range of 74–82°C and boiling point of approximately 330°C [1]. As a member of the alkylated diphenylamine class, DMDPA functions primarily as a radical-scavenging antioxidant additive in lubricants, polymers, and rubber formulations, where its thermal stability and oxidation inhibition properties are exploited .

4,4'-Dimethyldiphenylamine (DMDPA) Selection Rationale: Structural Determinants of Antioxidant Performance in Alkylated Diphenylamines


Alkylated diphenylamines (DPAs) are not functionally interchangeable despite their shared core scaffold. The length and branching of the para-alkyl substituent directly modulate critical performance parameters including solubility in polar versus nonpolar base oils, oxidative induction time (OIT), and radical scavenging kinetics [1]. Molecular simulation and experimental studies comparing 4,4′-dimethyldiphenylamine (DMDPA), 4,4′-dioctyldiphenylamine (ODA), and 4,4′-dinonyldiphenylamine (T558) demonstrate that shorter alkyl chains (methyl groups in DMDPA) confer higher mobility and distinct polarity profiles, while longer chains (octyl, nonyl) enhance physical oxygen barrier properties and antioxidant longevity . Consequently, substituting a longer-chain alkylated DPA for DMDPA in a formulation optimized for the latter may compromise short-term radical quenching efficiency, alter compatibility with polar base stocks, or shift the balance between mobility and retention within the lubricant matrix—failures that are only detectable through direct comparative performance data [2].

4,4'-Dimethyldiphenylamine (DMDPA) Quantitative Comparative Performance Evidence Versus Close Structural Analogs


Antioxidant Potency Ranking in Ester Lubricants: DMDPA vs. ODA vs. T558 (Head-to-Head Experimental Comparison)

In a direct comparative study of three alkylated diphenylamine antioxidants in trimethylolpropane trioleate (TMPTO) ester lubricant, 4,4′-dimethyldiphenylamine (DMDPA) was evaluated alongside 4,4′-dioctyldiphenylamine (ODA) and 4,4′-dinonyldiphenylamine (T558) using both molecular simulations and experimental assays including DPPH radical scavenging and pressure differential scanning calorimetry (PDSC) . The experimental results demonstrated a clear structure-activity relationship: antioxidant performance correlated positively with alkyl chain length, with T558 (longest chain) exhibiting the highest overall antioxidant efficacy and DMDPA (shortest chain) exhibiting the lowest among the three tested compounds . This head-to-head comparison establishes a performance hierarchy (T558 > ODA > DMDPA) for ester-based lubricant systems, enabling informed selection when antioxidant potency is the primary criterion.

Antioxidant Additives Ester Lubricants Radical Scavenging

Molecular Mobility and Oxygen Barrier Properties in Lubricants: DMDPA vs. ODA and T558 (Simulation-Based Comparison)

Molecular dynamics simulations performed on TMPTO lubricant systems containing DMDPA, ODA, and T558 revealed distinct differences in additive mobility and physical barrier function . The mean square displacement (MSD) analysis indicated that DMDPA, possessing the smallest molecular mass and shortest para-alkyl chain, exhibits significantly higher molecular mobility compared to ODA and T558 . Conversely, T558 demonstrated the lowest mobility and superior physical resistance to oxygen (O₂) penetration, a property that enhances long-term oxidative stability . DMDPA's higher mobility may be advantageous in applications requiring rapid diffusion to oxidative hotspots, but it also implies potentially faster depletion and lower barrier effectiveness against oxygen ingress relative to longer-chain analogs .

Molecular Simulation Lubricant Additives Oxygen Permeability

Oxidation Induction Time (OIT) Modulation by Alkyl Chain Length in Diphenylamine Antioxidants (Class-Level Inference with Cross-Study Comparison)

A systematic investigation of diphenylamine antioxidants with varying alkyl substituents quantified the impact of chain length on oxidation induction time (OIT) in both polar and nonpolar base oils [1]. In polar diester oil (DIOS), the OIT of the base oil (48 minutes) was extended to 3,198 minutes with optimized alkylated diphenylamines [2]. Critically, the study established that in polar base oils, antioxidant efficacy increases with alkyl chain length due to enhanced compatibility and free radical trapping capacity; in contrast, in nonpolar polyalphaolefin (PAO), OIT extension up to 3,235 minutes was achieved regardless of chain length, indicating that the stability of the nitrogen-centered radical—rather than chain length—dominates performance in nonpolar environments [3]. While this study did not include DMDPA as a discrete test compound, the established class-level principle predicts that DMDPA, bearing only methyl substituents, will exhibit lower OIT enhancement in polar oils compared to its longer-chain analogs (e.g., ODA, T558) while maintaining comparable performance in nonpolar PAO systems [4].

Oxidation Stability Lubricant Oxidation Diphenylamine Derivatives

Purity Grade Differentiation: Commercial DMDPA Specifications and Procurement Implications

Commercial sources of 4,4'-dimethyldiphenylamine offer varying purity grades that directly impact suitability for research versus industrial applications . High-purity DMDPA (≥99% by HPLC) is available from specialty chemical suppliers such as ChemImpex (Catalog 27741), with specified storage conditions at 0–8°C and melting point 74–82°C . Alternative sources provide technical grade material with ≥98% purity (Capot Chemical) [1]. The presence of impurities—including the structurally similar byproduct 4,4',4''-trimethyltriphenylamine generated during direct arylation synthesis routes—can interfere with sensitive applications such as hole transport material synthesis in organic electronics or quantitative analytical studies . Users must verify that the supplied purity grade and impurity profile align with their specific application requirements, as the 1–2% purity differential may contain reactive impurities that compromise performance in high-precision formulations .

Chemical Purity Procurement Specification Analytical Grade

4,4'-Dimethyldiphenylamine (DMDPA) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Lubricant Antioxidant Additive for Nonpolar Polyalphaolefin (PAO) Base Oils

Formulators developing PAO-based lubricants can select DMDPA as a cost-effective antioxidant additive. Class-level evidence demonstrates that in nonpolar PAO systems, the oxidation induction time (OIT) enhancement achieved by alkylated diphenylamines is independent of alkyl chain length, with OIT extension up to 3,235 minutes (from 40 minutes base oil) regardless of whether methyl, octyl, or longer substituents are present [1]. This chain-length independence in nonpolar media means DMDPA can deliver antioxidant performance equivalent to more expensive longer-chain analogs (e.g., ODA, T558) while reducing raw material costs. This scenario is particularly relevant for industrial lubricant formulations where nonpolar base stocks predominate and economic efficiency is paramount.

Molecular Probe or Standard in Structure-Activity Relationship (SAR) Studies of Diphenylamine Antioxidants

Researchers investigating the fundamental relationship between diphenylamine structure and antioxidant function can utilize high-purity DMDPA (≥99% HPLC) as a well-defined baseline compound. The compound's symmetrical para-methyl substitution represents the minimal alkylation pattern within the class, enabling isolation of alkyl chain length effects when compared to ODA and T558 [1]. Direct comparative experimental data in TMPTO ester lubricants establish a clear performance ranking (T558 > ODA > DMDPA), and molecular simulations quantify DMDPA's distinct mobility and oxygen barrier characteristics . This evidence positions DMDPA as an essential reference standard for SAR studies and computational model validation, where analytical-grade purity (≥99%) ensures reproducibility .

Synthesis of Triarylamine Hole Transport Materials for Organic Electronics

DMDPA serves as a critical building block for synthesizing triarylamine-based hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells [1]. The para-methyl substituents enhance solubility of the resulting triarylamine polymers without introducing excessive steric hindrance that would impede charge transport. Unlike alternative synthesis routes using unsubstituted diphenylamine or longer-chain analogs, DMDPA-derived HTMs maintain a favorable balance between processability and electronic performance. Procurement of high-purity DMDPA (≥99% HPLC) is essential for this application, as the presence of the triarylamine byproduct 4,4',4''-trimethyltriphenylamine—a common contaminant in direct arylation syntheses—can alter the electronic properties and purity profile of the final hole transport material .

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